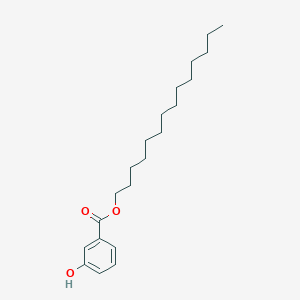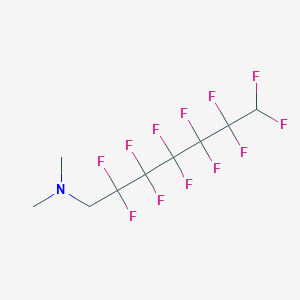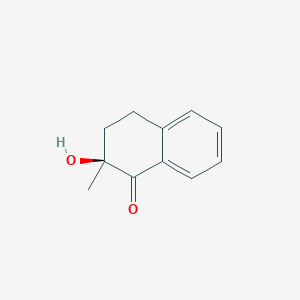
Tetradecyl 3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 3-hydroxybenzoate: is an organic compound that belongs to the class of esters It is derived from 3-hydroxybenzoic acid and tetradecanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with tetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoate moiety can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tetradecyl 3-hydroxybenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and materials.
Biology: In biological research, this compound has been studied for its potential effects on cellular processes. It may be used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound has potential applications in the development of drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, surfactants, and other functional materials.
Mécanisme D'action
The mechanism of action of tetradecyl 3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group in the benzoate moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tetradecyl chain can interact with lipid membranes, affecting their properties and functions.
Comparaison Avec Des Composés Similaires
Tetradecyl 2-hydroxybenzoate: Similar structure but with the hydroxyl group in the ortho position.
Tetradecyl 4-hydroxybenzoate: Similar structure but with the hydroxyl group in the para position.
Tetradecyl benzoate: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness: Tetradecyl 3-hydroxybenzoate is unique due to the position of the hydroxyl group in the meta position. This positioning influences its reactivity and interactions with other molecules, making it distinct from its ortho and para counterparts.
Propriétés
Numéro CAS |
111722-00-0 |
|---|---|
Formule moléculaire |
C21H34O3 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
tetradecyl 3-hydroxybenzoate |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24-21(23)19-15-14-16-20(22)18-19/h14-16,18,22H,2-13,17H2,1H3 |
Clé InChI |
JTZVDMAEWWWUSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)






![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
